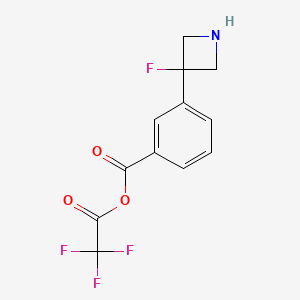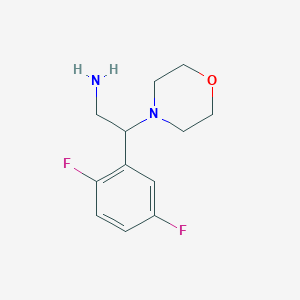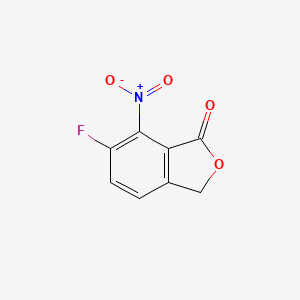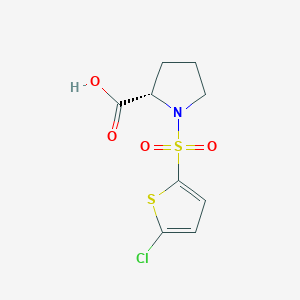
(2,2,2-Trifluoroacetyl) 3-(3-fluoroazetidin-3-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2,2-Trifluoroacetyl) 3-(3-fluoroazetidin-3-yl)benzoate is a synthetic organic compound that features both trifluoroacetyl and fluoroazetidinyl groups attached to a benzoate moiety. This compound is of interest due to its unique chemical structure, which combines fluorinated groups with a benzoate ester, potentially offering interesting reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoroacetyl) 3-(3-fluoroazetidin-3-yl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-(3-fluoroazetidin-3-yl)benzoic acid, followed by esterification with 2,2,2-trifluoroacetyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and a solvent like dichloromethane to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2,2-Trifluoroacetyl) 3-(3-fluoroazetidin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroazetidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2,2,2-Trifluoroacetyl) 3-(3-fluoroazetidin-3-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of fluorine atoms, which can enhance biological activity.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2,2,2-Trifluoroacetyl) 3-(3-fluoroazetidin-3-yl)benzoate involves its interaction with specific molecular targets. The trifluoroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluoroazetidinyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,2,2-Trifluoroacetyl) 3-(3-chloroazetidin-3-yl)benzoate
- (2,2,2-Trifluoroacetyl) 3-(3-bromoazetidin-3-yl)benzoate
- (2,2,2-Trifluoroacetyl) 3-(3-iodoazetidin-3-yl)benzoate
Uniqueness
(2,2,2-Trifluoroacetyl) 3-(3-fluoroazetidin-3-yl)benzoate is unique due to the presence of both trifluoroacetyl and fluoroazetidinyl groups. The combination of these groups can impart distinct chemical and biological properties, such as increased stability, enhanced reactivity, and improved biological activity compared to its analogs with different halogen substituents.
Eigenschaften
Molekularformel |
C12H9F4NO3 |
|---|---|
Molekulargewicht |
291.20 g/mol |
IUPAC-Name |
(2,2,2-trifluoroacetyl) 3-(3-fluoroazetidin-3-yl)benzoate |
InChI |
InChI=1S/C12H9F4NO3/c13-11(5-17-6-11)8-3-1-2-7(4-8)9(18)20-10(19)12(14,15)16/h1-4,17H,5-6H2 |
InChI-Schlüssel |
YBUDTPBJRHANTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)(C2=CC=CC(=C2)C(=O)OC(=O)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B11816809.png)







![(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B11816859.png)
